molecular formula C18H23N5O4 B2613079 8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 919020-00-1

8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2613079
M. Wt: 373.413
InChI Key: NUFUKYWJGUMKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
BenchChem offers high-quality 8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Activity of Purine Derivatives

Research by Zygmunt et al. (2015) has explored the analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, revealing significant analgesic activity in in vivo models. This study underscores the potential of purine derivatives in developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Adenosine Receptor Antagonism

Priego et al. (2002) have synthesized 1H,3H-Pyrido[2,1-f]purine-2,4-diones, akin to fused xanthine structures, exhibiting high affinity for human adenosine A(1), A(2A), and A(3) receptors, particularly as A(3) receptor antagonists. This highlights their potential application in studying adenosine receptor-mediated physiological processes (Priego et al., 2002).

Urease Inhibition for Medical Applications

Rauf et al. (2010) have reported the synthesis and urease inhibition activity of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, indicating their potential use in addressing conditions related to urease activity, such as infections caused by urease-producing bacteria (Rauf et al., 2010).

Synthesis of Dideoxysugars

Collins et al. (1984) have developed methods for synthesizing 3-amino-3,4-dideoxysugars, critical components in the development of antiviral and anticancer drugs. This research underscores the importance of purine derivatives in synthesizing bioactive compounds (Collins et al., 1984).

Antioxidant Activity of Ethosuximide Derivatives

Hakobyan et al. (2020) have explored the antioxidant activity of N-aminomethyl derivatives of ethosuximide, a known anticonvulsant. This suggests the potential of modifying purine structures to enhance or diversify their biological activities (Hakobyan et al., 2020).

properties

IUPAC Name

8-(3-methoxypropylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-22-15-14(16(24)21-18(22)25)23(17(20-15)19-9-6-11-26-2)10-12-27-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFUKYWJGUMKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

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